N-(6-(1H-Indol-1-yl)pyrimidin-4-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a small molecule inhibitor of the c-Met receptor tyrosine kinase. [] This molecule is classified as a kinase inhibitor due to its ability to block the activity of specific protein kinases. [] In scientific research, it serves as a valuable tool for studying the role of the c-Met signaling pathway in various biological processes, including cancer cell growth, survival, and metastasis. []
N-(6-(1H-Indol-1-yl)pyrimidin-4-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide acts as a potent c-Met inhibitor. [] While the precise mechanism is not detailed in the provided abstracts, it is likely to exert its effects by binding to the kinase domain of c-Met, thereby blocking the binding of ATP and preventing the phosphorylation of downstream signaling molecules. [] This inhibition disrupts the HGF/c-Met pathway, which plays a critical role in tumor cell proliferation, survival, migration, and invasion. []
The main application of N-(6-(1H-Indol-1-yl)pyrimidin-4-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, identified as LAH-1 in the provided literature, is as a potential therapeutic agent for non-small cell lung cancer (NSCLC). [] This is based on its ability to:
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4